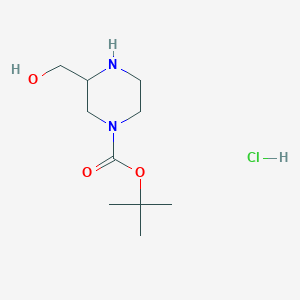
tert-Butyl 1H-imidazol-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1H-imidazol-2-ylcarbamate: is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . . This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
Métodos De Preparación
The synthesis of tert-Butyl 1H-imidazol-2-ylcarbamate typically involves the reaction of imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Imidazole+tert-Butyl chloroformate→tert-Butyl 1H-imidazol-2-ylcarbamate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 1H-imidazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Substitution: The tert-butyl group can be substituted with other functional groups using reagents like or .
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like dichloromethane or ethanol , and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 1H-imidazol-2-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which tert-Butyl 1H-imidazol-2-ylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors . The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the compound can interact with biological membranes , affecting their structure and function.
Comparación Con Compuestos Similares
tert-Butyl 1H-imidazol-2-ylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl 1H-imidazol-4-ylcarbamate
- tert-Butyl 1H-imidazol-5-ylcarbamate
- tert-Butyl 1H-imidazol-2-ylmethylcarbamate
These compounds share the imidazole ring structure but differ in the position or nature of the substituents. The unique positioning of the tert-butyl group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
tert-butyl N-(1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-9-4-5-10-6/h4-5H,1-3H3,(H2,9,10,11,12) |
Clave InChI |
VFDXXYHLRRIZMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


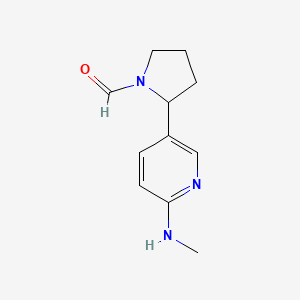


![6-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810812.png)

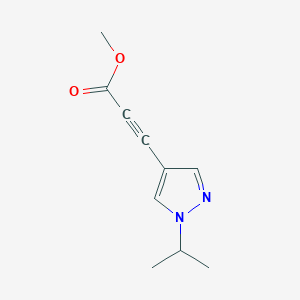
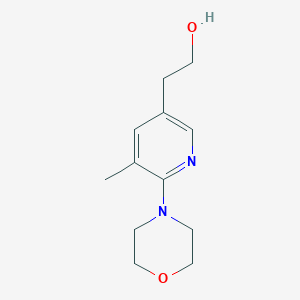


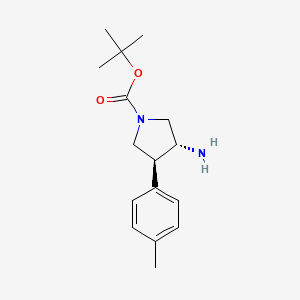
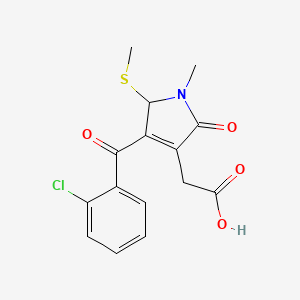
![(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)

